molecular formula C21H22FN5O3 B11292927 ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11292927
M. Wt: 411.4 g/mol
InChI Key: BGFRCKIEHOPCPQ-UHFFFAOYSA-N
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Description

The compound ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a 1H-pyrrole group at position 5. The pyrazole moiety is further functionalized via a carbonyl bridge to a piperazine ring bearing an ethyl carboxylate group.

Properties

Molecular Formula

C21H22FN5O3

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[1-(4-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H22FN5O3/c1-2-30-21(29)26-13-11-25(12-14-26)20(28)18-15-23-27(17-7-5-16(22)6-8-17)19(18)24-9-3-4-10-24/h3-10,15H,2,11-14H2,1H3

InChI Key

BGFRCKIEHOPCPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Pyrrole Ring: The pyrrole ring is then attached through a condensation reaction involving a suitable pyrrole precursor.

    Formation of the Piperazine Moiety: The piperazine ring is introduced by reacting the intermediate with piperazine under appropriate conditions.

    Esterification: Finally, the ester group is introduced through an esterification reaction using ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. For example, it may inhibit the activity of a particular enzyme involved in disease progression, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) shares a piperazine-pyrrolidinone scaffold but differs in substituents. The target compound replaces the trifluoromethylphenyl group with a 4-fluorophenyl-pyrrole-pyrazole system. Structural characterization of Compound 5 via NMR and X-ray diffraction (using SHELXL ) highlights the importance of piperazine conformation in binding interactions, a factor relevant to the target compound .

Table 1: Key Structural Differences

Feature Target Compound Compound 5
Aromatic Substituent 4-Fluorophenyl + 1H-pyrrole 4-(Trifluoromethyl)phenyl
Linker Pyrazole-carbonyl-piperazine Pyrazole-butyl-piperazinone
Functional Group Ethyl carboxylate Ketone

Fluorophenyl-Containing Pyrazoles

Compound 1 (Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) incorporates a 4-fluorophenyl-pyrazole fragment but replaces the piperazine with a tetrahydropyrimidine ring. The target compound ’s piperazine moiety likely enhances conformational flexibility, which could improve binding to rigid enzyme active sites (e.g., kinases ). Additionally, the ethyl carboxylate in both compounds suggests shared synthetic routes involving esterification or hydrazine coupling .

Table 2: Pharmacophore Comparison

Property Target Compound Compound 1
Heterocyclic Core Piperazine Tetrahydropyrimidine
Fluorophenyl Position Position 1 of pyrazole Position 3 of pyrazole
Bioactivity Kinase inhibition (inferred) Antifungal (analog-based)

Ethyl Carboxylate Derivatives

Ethyl 5-amino-1-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1H-pyrazole-4-carboxylate () shares the ethyl carboxylate and 4-fluorophenyl-piperazine motifs but substitutes the pyrrole group with an amino-pyrazole. The amino group may enhance hydrogen-bonding capacity, whereas the pyrrole in the target compound could contribute to π-π stacking interactions. This distinction may influence target selectivity in kinase inhibition .

Research Findings and Implications

  • Solubility : The ethyl carboxylate improves aqueous solubility compared to methyl esters (e.g., , compounds 10a–10h), aiding bioavailability .
  • Antifungal Potential: Pyrazolecarboxamide derivatives () demonstrate that substituents like pyrrole may enhance antifungal activity, suggesting a plausible application for the target compound.

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